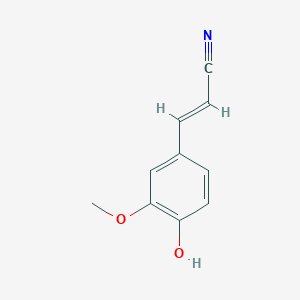
3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile
Übersicht
Beschreibung
3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile is a useful research compound. Its molecular formula is C10H9NO2 and its molecular weight is 175.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Corrosion Inhibition : Acrylamide derivatives, including compounds similar to 3-(3-Methoxy-4-hydroxyphenyl)acrylonitrile, have been studied for their efficacy as corrosion inhibitors in nitric acid solutions for metals like copper. They have shown potential as effective inhibitors, with maximum efficiencies reaching over 80% (Abu-Rayyan et al., 2022).
Synthesis of Bioactive Heterocycles : Derivatives of acrylonitrile have been synthesized and characterized for their potential use in constructing bioactive heterocycles, essential in pharmaceuticals and materials science (Kavitha et al., 2006).
Nonlinear Optical Materials : Certain acrylonitrile derivatives have been analyzed for their potential in nonlinear optical materials due to their significant linear polarizabilities and hyperpolarizabilities, which are crucial in the field of photonics and optoelectronics (Asiri et al., 2011).
Enzymatic Synthesis of β-Amino-amides : The nitrile biocatalytic activity of specific microorganisms has been utilized to hydrolyze β-aminonitriles, including derivatives of this compound, to β-amino-amides, which have significant pharmaceutical implications (Chhiba et al., 2012).
Acetylcholinesterase Inhibition : Z-acrylonitrile derivatives have been synthesized and evaluated for their potential as acetylcholinesterase inhibitors, which are critical in treating neurodegenerative diseases like Alzheimer's (Parveen et al., 2014).
Crystal Structure Analysis : The synthesis and crystal structure of E and Z isomers of acrylonitrile derivatives have been explored, contributing to the understanding of molecular structures in materials science (Shinkre et al., 2008).
Anticorrosion Studies : Anticorrosion performance of similar acrylonitrile derivatives has been assessed, combining experimental and theoretical approaches to understand molecule-metal interactions, crucial in material protection (Tigori et al., 2022).
Environmental Applications : Acrylonitrile derivatives have been used in the synthesis of polymeric particles for environmental applications like organic contaminant removal and catalysis, showcasing their versatility in environmental science (Sahiner et al., 2011).
Cancer Research : Acrylonitrile derivatives have been identified for their potential in cancer treatment, particularly in inhibiting the growth of human cancer cell lines, signifying their importance in oncological research (Tarleton et al., 2011).
Synthetic Chemistry : Novel synthetic approaches to create acrylonitrile derivatives have been developed, contributing to advancements in chemical synthesis and the production of biologically active compounds (Popov et al., 2010).
Eigenschaften
IUPAC Name |
(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enenitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO2/c1-13-10-7-8(3-2-6-11)4-5-9(10)12/h2-5,7,12H,1H3/b3-2+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLZOBXJSXAVHDP-NSCUHMNNSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





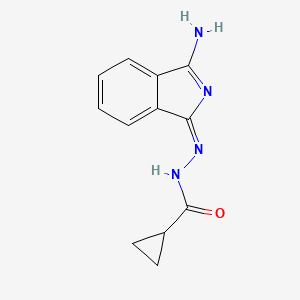
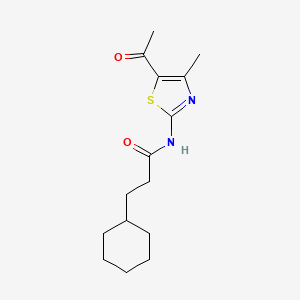
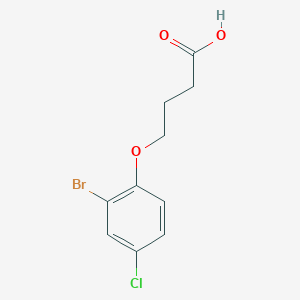
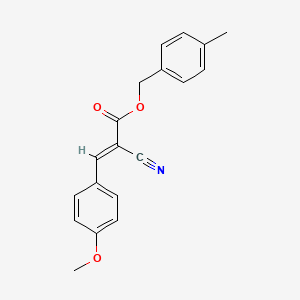

![Ethyl 2-{[(4-hydroxyphenyl)carbonyl]amino}-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B7749310.png)
![propan-2-yl 3-[2-[(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7749316.png)
![6-Hydroxy-2-(2-thienylmethylene)benzo[b]furan-3-one](/img/structure/B7749328.png)
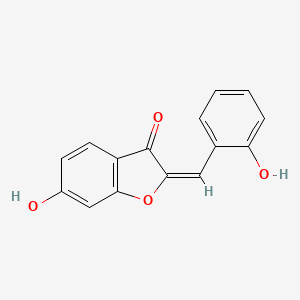
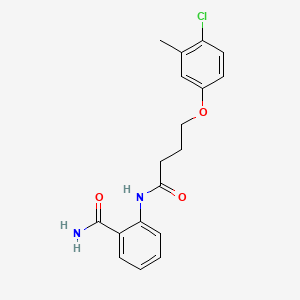
![2-({6-oxo-6H,7H,8H,9H,10H-cyclohexa[c]chromen-3-yl}oxy)acetonitrile](/img/structure/B7749351.png)
![2-(7-tert-butyl-4-oxo-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-3-yl)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)acetamide](/img/structure/B7749357.png)